molecular formula C17H17NO2S B3915580 [3-(4-methoxyphenyl)-1,3-thiazolidin-2-yl](phenyl)methanone

[3-(4-methoxyphenyl)-1,3-thiazolidin-2-yl](phenyl)methanone

Cat. No.: B3915580
M. Wt: 299.4 g/mol
InChI Key: IMWZSZGSGIBLSK-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1,3-thiazolidin-2-ylmethanone is a heterocyclic compound that features a thiazolidine ring fused with a methanone group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both sulfur and nitrogen atoms in the thiazolidine ring contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1,3-thiazolidin-2-ylmethanone typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized using a suitable acid catalyst to yield the thiazolidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Green chemistry principles, such as the use of water as a solvent and recyclable catalysts, are also employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1,3-thiazolidin-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiazolidine derivatives

Scientific Research Applications

3-(4-methoxyphenyl)-1,3-thiazolidin-2-ylmethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities due to the presence of the thiazolidine ring.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1,3-thiazolidin-2-ylmethanone involves its interaction with biological targets such as enzymes and receptors. The thiazolidine ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to specific receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-1,3-thiazolidin-2-ylmethanone: Unique due to the presence of both methoxy and phenylmethanone groups.

    Thiazolidine derivatives: Similar in structure but may lack the methoxy or phenylmethanone groups.

    Thiazolidinones: Differ in the oxidation state of the sulfur atom.

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-1,3-thiazolidin-2-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxy group and phenylmethanone moiety enhances its potential as a versatile intermediate in organic synthesis and a promising candidate in drug discovery.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-1,3-thiazolidin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-20-15-9-7-14(8-10-15)18-11-12-21-17(18)16(19)13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWZSZGSGIBLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCSC2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-methoxyphenyl)-1,3-thiazolidin-2-yl](phenyl)methanone
Reactant of Route 2
Reactant of Route 2
[3-(4-methoxyphenyl)-1,3-thiazolidin-2-yl](phenyl)methanone
Reactant of Route 3
[3-(4-methoxyphenyl)-1,3-thiazolidin-2-yl](phenyl)methanone
Reactant of Route 4
[3-(4-methoxyphenyl)-1,3-thiazolidin-2-yl](phenyl)methanone
Reactant of Route 5
[3-(4-methoxyphenyl)-1,3-thiazolidin-2-yl](phenyl)methanone
Reactant of Route 6
[3-(4-methoxyphenyl)-1,3-thiazolidin-2-yl](phenyl)methanone

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